1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one
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Overview
Description
1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one is a heterocyclic compound that belongs to the class of pyrroloisoquinolines. These compounds are known for their complex structures and potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of nitrogen atoms within the ring structure imparts distinct chemical properties to this compound, making it a subject of interest for researchers.
Mechanism of Action
Mode of Action
The mode of action of 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one involves electrophilic substitution reactions, including the Mannich and Vilsmeier reactions and diazo coupling . These reactions were studied for the first time in the pyrroloisoquinoline series .
Biochemical Pathways
It’s known that the compound can form in vitro molecular complexes with native double-stranded dna by intercalation between two base pairs .
Result of Action
The compound has shown a relatively good activity in inhibiting the DNA synthesis in Ehrlich ascites tumor cells . This suggests that this compound may have potential anti-cancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one typically involves multi-step processes that include cyclization reactions. One common method involves the Fischer cyclization of isoquinolylhydrazones of ethyl pyruvate and aliphatic or aromatic ketones in the presence of zinc chloride . This method allows for the formation of the pyrroloisoquinoline core structure.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as zinc chloride, and specific reaction conditions, such as temperature and solvent choice, to enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one undergoes various chemical reactions, including electrophilic substitution reactions. Notable reactions include the Mannich reaction, Vilsmeier reaction, and diazo coupling . These reactions are essential for modifying the compound to create derivatives with different properties.
Common Reagents and Conditions:
Mannich Reaction: Typically involves formaldehyde and a secondary amine.
Vilsmeier Reaction: Utilizes DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Diazo Coupling: Involves diazonium salts and aromatic compounds.
Major Products: The major products formed from these reactions are various substituted derivatives of this compound, which can exhibit different chemical and physical properties .
Scientific Research Applications
1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Comparison with Similar Compounds
- 1H-Pyrrolo[2,3-f]isoquinoline
- 1H-Pyrrolo[2,3-b]quinoline
- 1H-Pyrrolo[3,2-c]quinoline
Comparison: 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one is unique due to its specific ring structure and nitrogen atom arrangement. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
1,3-dihydropyrrolo[3,2-h]isoquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-10-5-8-2-1-7-3-4-12-6-9(7)11(8)13-10/h1-4,6H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPQQLKGEAPZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(C=C2)C=CN=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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